molecular formula C7H13NO2 B13582462 1-(Morpholin-2-yl)cyclopropan-1-ol

1-(Morpholin-2-yl)cyclopropan-1-ol

Cat. No.: B13582462
M. Wt: 143.18 g/mol
InChI Key: LXMVGQIPGCKDHT-UHFFFAOYSA-N
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Description

1-(Morpholin-2-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C7H13NO2 It features a cyclopropane ring substituted with a morpholine group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-2-yl)cyclopropan-1-ol typically involves the reaction of morpholine with cyclopropanone or its derivatives. One common method includes the use of 1,2-amino alcohols as starting materials, which undergo coupling, cyclization, and reduction reactions to form the desired product . Transition metal catalysis and stereoselective synthesis are often employed to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistency. These methods often utilize advanced techniques such as solid-phase synthesis and in situ cyclopropanation .

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(Morpholin-2-yl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Morpholin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

    Morpholine: A six-membered heterocyclic compound with oxygen and nitrogen atoms.

    Cyclopropanol: A three-membered ring with a hydroxyl group.

Comparison: 1-(Morpholin-2-yl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the morpholine group. This structure imparts distinct chemical and physical properties, making it more versatile in various applications compared to its individual components .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-morpholin-2-ylcyclopropan-1-ol

InChI

InChI=1S/C7H13NO2/c9-7(1-2-7)6-5-8-3-4-10-6/h6,8-9H,1-5H2

InChI Key

LXMVGQIPGCKDHT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2CNCCO2)O

Origin of Product

United States

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